1-(4-CHLOROBENZOYL)-2-(4-CHLOROPHENYL)-3-CYANO-7-FLUORO-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE
Overview
Description
1-(4-CHLOROBENZOYL)-2-(4-CHLOROPHENYL)-3-CYANO-7-FLUORO-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes multiple functional groups such as cyano, fluoro, and chlorobenzoyl
Preparation Methods
The synthesis of 1-(4-CHLOROBENZOYL)-2-(4-CHLOROPHENYL)-3-CYANO-7-FLUORO-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE involves several steps, typically starting with the preparation of the core pyrrolo[1,2-a]quinoline structure. This can be achieved through cyclization reactions involving appropriate precursors. The introduction of the chlorobenzoyl, chlorophenyl, cyano, and fluoro groups is carried out through various substitution reactions under controlled conditions. Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(4-CHLOROBENZOYL)-2-(4-CHLOROPHENYL)-3-CYANO-7-FLUORO-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the chlorobenzoyl and chlorophenyl positions. Common reagents and conditions used in these reactions include strong acids, bases, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-CHLOROBENZOYL)-2-(4-CHLOROPHENYL)-3-CYANO-7-FLUORO-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 1-(4-CHLOROBENZOYL)-2-(4-CHLOROPHENYL)-3-CYANO-7-FLUORO-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
1-(4-CHLOROBENZOYL)-2-(4-CHLOROPHENYL)-3-CYANO-7-FLUORO-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE can be compared with other similar compounds, such as:
- 1-chloro-4-[chloro(4-{chloro[bis(4-chlorophenyl)]methyl}phenyl)(4-chlorophenyl)methyl]benzene These compounds share structural similarities but differ in specific functional groups, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its combination of functional groups, which confer distinct reactivity and potential applications.
Properties
IUPAC Name |
1-(4-chlorobenzoyl)-2-(4-chlorophenyl)-3-cyano-7-fluoro-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18Cl2FN3O2/c28-18-6-1-15(2-7-18)23-24(25(34)16-3-8-19(29)9-4-16)33-21-11-10-20(30)13-17(21)5-12-22(33)27(23,14-31)26(32)35/h1-13,22-24H,(H2,32,35) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUYJHKURFMFMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)F)N3C1C(C(C3C(=O)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl)(C#N)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18Cl2FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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